Cas no 112408-68-1 (3'-deoxy-4-O-methylsappanol)

3'-deoxy-4-O-methylsappanol structure
Nombre del producto:3'-deoxy-4-O-methylsappanol
3'-deoxy-4-O-methylsappanol Propiedades químicas y físicas
Nombre e identificación
-
- 3'-Deoxy-O-methyl-sappanol
- 4-Me ether-3-(4-Hydroxybenzyl)-3,4,7-chromantriol
- 3'-Deoxy-4-O-methylsappanol
- 2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)-; (3R,4S)-3-[(3,4-Dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-2H-1-benzopyran-3,7-diol
- (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol
- 3invertedexclamationmark-Deoxy-4-O-methylsappanol
- (3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol
- AKOS040761087
- 3 inverted exclamation mark -Deoxy-4-O-methylsappanol
- 112408-68-1
- CHEMBL518739
- HY-N9316
- 3'-deoxy- 4-O-methylsappanol
- FS-7972
- DTXSID101131312
- CS-0159367
- DA-49578
- 3'-deoxy-4-O-methylsappanol
-
- Renchi: InChI=1S/C17H18O5/c1-21-16-14-7-6-13(19)8-15(14)22-10-17(16,20)9-11-2-4-12(18)5-3-11/h2-8,16,18-20H,9-10H2,1H3/t16-,17+/m0/s1
- Clave inchi: NRDMATSOBGRQDO-DLBZAZTESA-N
- Sonrisas: CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC=C(C=C3)O)O
Atributos calculados
- Calidad precisa: 302.11542367g/mol
- Masa isotópica única: 302.11542367g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 3
- Complejidad: 368
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.8
- Superficie del Polo topológico: 79.2Ų
Propiedades experimentales
- Color / forma: Powder
3'-deoxy-4-O-methylsappanol Literatura relevante
-
1. Back matter
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
112408-68-1 (3'-deoxy-4-O-methylsappanol) Productos relacionados
- 894037-33-3(N'-(2-chlorophenyl)-N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide)
- 2219372-09-3(4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanamine)
- 1180497-48-6(Methyl 2-amino-3-fluoro-4-methoxybenzoate)
- 400083-78-5(Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate)
- 516474-04-7(1,3‐DIETHYLIMIDAZOLIUM ETHYLSULFATE)
- 477851-56-2(4-{(6-Chloroimidazo2,1-b1,3thiazol-5-yl)methyleneamino}benzenesulfonamide)
- 1152604-80-2(4-bromothiophene-2-carbothioamide)
- 2639453-41-9(tert-butyl 1,3-dihydroxy-6-azaspiro3.5nonane-6-carboxylate)
- 2361734-73-6(N-[2-(2,3-Dihydro-8-methoxy-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-N-ethyl-2-propenamide)
- 42866-89-7(1-chloro-4-(2,2-dimethoxyethyl)benzene)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:112408-68-1)3'-Deoxy-4-O-Methylsappanol

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe